molecular formula C17H22N4O5S B2611243 N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 850936-16-2

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2611243
CAS No.: 850936-16-2
M. Wt: 394.45
InChI Key: FKQRMUGJSUTGSF-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C17H22N4O5S and its molecular weight is 394.45. The purity is usually 95%.
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Biological Activity

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its structure, biological properties, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H24N4O5SC_{17}H_{24}N_{4}O_{5}S, with a molecular weight of approximately 396.461 g/mol. It features a sulfonamide group attached to a benzamide moiety and an oxadiazole ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC17H24N4O5S
Molecular Weight396.461 g/mol
SMILESCCCN(CCC)S(=O)(=O)c1ccc(cc1)C(=O)Nc2oc(COC)nn2
IUPAC Name4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Anticancer Properties

Research has indicated that derivatives of the oxadiazole ring exhibit promising anticancer activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • In vitro studies : The compound demonstrated significant antiproliferative activity against several cancer cell lines including breast carcinoma (T47D), colon carcinoma (HT-29), and lung carcinoma (A549). For instance, one study reported an IC50 value of 8.107 μM against HepG2 cells, which is notably lower than that of doxorubicin (0.877 μM) .

The mechanisms underlying the anticancer effects of this compound may involve:

  • Inhibition of Kinases : The compound has shown to inhibit key kinases involved in cancer progression, such as ERK1/2. This inhibition can disrupt cell signaling pathways critical for tumor growth .
  • Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation, which are hallmarks of programmed cell death .

Case Studies

Several case studies have highlighted the efficacy of similar compounds with oxadiazole moieties:

  • Study on Thiadiazole Derivatives : A review on 1,3,4-thiadiazole derivatives found that compounds similar in structure to the target compound exhibited selective cytotoxicity against various cancer types while sparing normal cells .
  • Molecular Docking Studies : Molecular docking studies suggest that the oxadiazole ring enhances binding affinity to specific biological targets, potentially increasing therapeutic efficacy .

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-12-5-3-4-10-21(12)27(23,24)14-8-6-13(7-9-14)16(22)18-17-20-19-15(26-17)11-25-2/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQRMUGJSUTGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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